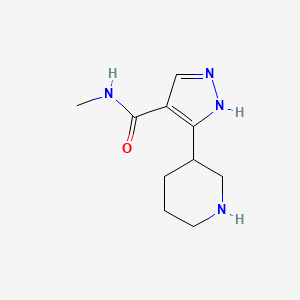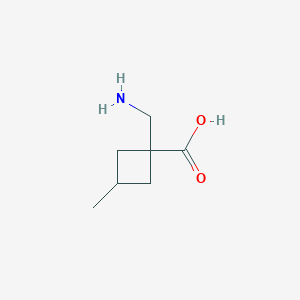![molecular formula C11H23NO B15271892 1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol: Similar structure but different positional isomerism.
Phenylpropanolamine: Shares structural similarities but has different pharmacological properties.
Bisoprolol: A beta-blocker with a related chemical structure but distinct therapeutic uses.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-[(3,4-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(6-9(8)2)12-7-10(3)13/h8-13H,4-7H2,1-3H3 |
InChI-Schlüssel |
IAHCTXWYPROTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


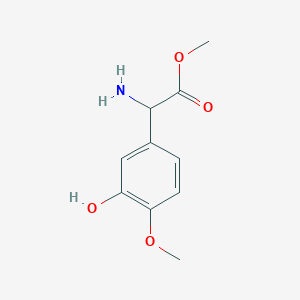
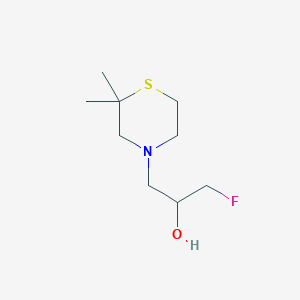

![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
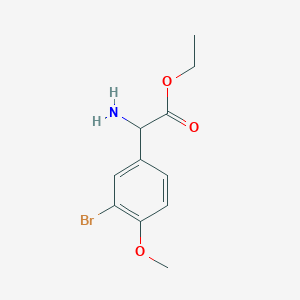
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
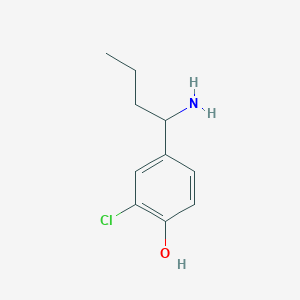
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)

amine](/img/structure/B15271868.png)
